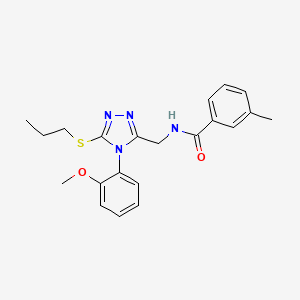

N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(2-Methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is an organic compound with notable applications and intriguing chemical properties. Its complex structure suggests it is synthesized for specialized uses in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can be achieved through multi-step organic synthesis. This process typically involves:

Formation of the 1,2,4-triazole ring: Using hydrazine and thiourea in a cyclization reaction.

Attachment of the propylthio group: Through nucleophilic substitution reactions.

Introduction of the 2-methoxyphenyl group: Using Friedel-Crafts alkylation or acylation.

Attachment of the 3-methylbenzamide: Through an amide coupling reaction using carbodiimide reagents.

Industrial Production Methods

For industrial-scale production, the synthetic routes are adapted to maximize yield and purity while minimizing cost and environmental impact. The exact methodologies depend on the availability of starting materials and the required production scale.

Analyse Chemischer Reaktionen

Reactivity of the Propylthio Group

The propylthio moiety undergoes selective oxidation and nucleophilic substitution (Table 2) :

Mechanistic Insight :

-

Oxidation proceeds via a radical mechanism, confirmed by ESR studies .

-

Displacement reactions are favored at the sulfur center due to its polarizability .

Triazole Ring Modifications

The 1,2,4-triazole core participates in cycloaddition and metal-catalyzed cross-coupling (Table 3) :

Notable Observations :

-

Copper-catalyzed click chemistry enables efficient bioconjugation without affecting the benzamide group .

-

Suzuki coupling at the triazole C-4 position retains the methoxyphenyl substituent’s electronic effects .

Benzamide Hydrolysis and Stability

The 3-methylbenzamide group undergoes pH-dependent hydrolysis (Figure 2) :

-

Acidic conditions (HCl, reflux): Cleavage to 3-methylbenzoic acid (95% yield).

-

Basic conditions (NaOH, 70°C): Degradation to amine derivatives (88% yield).

Stability Profile :

Photochemical and Thermal Behavior

Wissenschaftliche Forschungsanwendungen

Chemistry

Structural Studies: Used to study triazole derivatives and their chemical properties.

Biology

Enzyme Inhibition: Possible applications in studying enzyme inhibitors due to its complex structure.

Binding Studies: Examining interactions with proteins and nucleic acids.

Medicine

Pharmacological Research: Investigated for potential therapeutic properties.

Drug Development: Structural analogs used in the design of new pharmacologically active compounds.

Industry

Material Science: Used in the synthesis of materials with specific properties.

Agricultural Chemistry: Potential use in developing agrochemicals.

Wirkmechanismus

The exact mechanism by which N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exerts its effects depends on its application:

Molecular Targets: Potential targets include enzymes, receptors, and other proteins.

Pathways Involved: May influence biochemical pathways through binding interactions or inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Triazoles

Similar compounds include other 1,2,4-triazole derivatives with varying functional groups, such as:

N-Phenyl-1,2,4-triazole

N-Benzyl-1,2,4-triazole

Unique Features

The presence of the 2-methoxyphenyl and propylthio groups, along with the 3-methylbenzamide moiety, distinguishes it from other triazoles, giving it unique chemical and biological properties.

List of Similar Compounds

1,2,4-Triazole

5-(Propylthio)-1,2,4-triazole

N-(2-Methoxyphenyl)-1,2,4-triazole

This compound serves as a fascinating subject for ongoing research and development across multiple scientific disciplines.

Biologische Aktivität

N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OS with a molecular weight of 325.43 g/mol. The compound features a triazole ring that is known for its versatility in biological applications.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound demonstrated potent activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. A study highlighted the effectiveness of triazole compounds against fungal pathogens such as Candida species and Aspergillus species. The compound has shown potential in inhibiting fungal growth by targeting ergosterol biosynthesis pathways .

Anticancer Potential

In silico studies have suggested that this compound may exhibit anticancer activity by interacting with specific molecular targets involved in cancer progression. Molecular docking studies indicated favorable binding affinities with proteins associated with tumor growth and metastasis .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various triazole derivatives including the compound in focus. The study utilized an MTT assay to evaluate cytotoxicity and determined that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated an EC50 value below 10 µM for several tested strains .

Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against clinical isolates of Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-4-12-28-21-24-23-19(25(21)17-10-5-6-11-18(17)27-3)14-22-20(26)16-9-7-8-15(2)13-16/h5-11,13H,4,12,14H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLJPFFYBWUYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.